molecular formula C8H14FNO2 B13623287 4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid

4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid

Katalognummer: B13623287
Molekulargewicht: 175.20 g/mol
InChI-Schlüssel: UDBNTGPOAXQMMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with a fluoromethyl group and an amino group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . This method is advantageous for industrial applications due to its low hydrogen pressure requirements.

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method, which ensures a high yield of the desired trans isomer. The process involves the use of specific catalysts and solvents to achieve the desired stereochemistry .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The fluoromethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H14FNO2

Molekulargewicht

175.20 g/mol

IUPAC-Name

4-amino-1-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14FNO2/c9-5-8(7(11)12)3-1-6(10)2-4-8/h6H,1-5,10H2,(H,11,12)

InChI-Schlüssel

UDBNTGPOAXQMMH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)(CF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.